Cas no 957125-32-5 (4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)
4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
- 4-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-thiazolamine
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- Inchi: 1S/C10H6F4N2S/c11-7-3-5(8-4-17-9(15)16-8)1-2-6(7)10(12,13)14/h1-4H,(H2,15,16)
- InChI Key: OPHDOIKOSGCXPW-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=C(C(F)(F)F)C(F)=C2)N=C1N
Experimental Properties
- Density: 1.478±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 351.8±37.0 °C(Predicted)
- pka: 3.46±0.10(Predicted)
4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1721110-1g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-5g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-10g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-0.05g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-0.1g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-0.25g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-0.5g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-1.0g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 1g |
$1256.0 | 2023-05-23 | ||
| Enamine | EN300-1721110-2.5g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1721110-5.0g |
4-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
957125-32-5 | 5g |
$3645.0 | 2023-05-23 |
4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
Introduction to 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine (CAS No. 957125-32-5)
4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine (CAS No. 957125-32-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a fluoro group and a trifluoromethyl group on the aromatic ring, contribute to its unique chemical properties and potential applications in drug development.
The significance of thiazole derivatives in medicinal chemistry cannot be overstated. These compounds have been widely studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of fluorine and trifluoromethyl substituents into the thiazole core can significantly modulate the pharmacokinetic and pharmacodynamic profiles of these molecules. In particular, the fluoro group is known to enhance metabolic stability and binding affinity to biological targets, while the trifluoromethyl group can improve lipophilicity and cell membrane penetration.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine and biological targets. Studies have shown that this compound exhibits promising binding affinity to certain enzymes and receptors involved in cancer progression. For instance, preliminary computational studies suggest that it may interact with kinases and other signaling proteins that are crucial in tumor growth and metastasis. These findings have opened up new avenues for developing novel therapeutic strategies against various forms of cancer.
The synthesis of 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro and trifluoromethyl groups necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, have made it possible to incorporate these functional groups into complex molecular frameworks with greater efficiency.
In addition to its potential applications in oncology, 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has shown promise in other therapeutic areas. Research has indicated that this compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. Furthermore, its structural motifs are reminiscent of known bioactive molecules used in treating inflammatory diseases. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (fluoro) groups on the aromatic ring suggests that this compound may modulate inflammatory pathways by interacting with specific enzymes or receptors.
The pharmacological evaluation of 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated inhibitory activity against several cancer cell lines, suggesting its potential as a lead compound for further drug development. Animal models have provided additional insights into its biological activity, showing promising results in reducing tumor growth without significant toxicity at tested doses. These preclinical findings support the continued investigation of this compound as a candidate for therapeutic intervention.
The role of fluorine-containing compounds in medicinal chemistry is well-documented, with numerous examples demonstrating their efficacy in drug development. The unique electronic properties of fluorine atoms allow them to influence molecular interactions in ways that can enhance drug potency and selectivity. In the case of 4-3-fluoro-4-(trifluoromethyl)phenyl-1,3-thiazol-2-am ine, the combination of a fluoro group at the 3-position and a trifluoromethyl group at the 4-position creates a molecule with optimized physicochemical properties for drug-like characteristics.
Future research directions for 4-3-fluoro - 4-(trifluoromethyl)phenyl - 1 , 3 - thiazol - 2 - am ine include further optimization of its chemical structure to improve pharmacological activity and reduce potential side effects. Techniques such as structure-based drug design and high-throughput screening will be instrumental in identifying analogs with enhanced therapeutic profiles. Additionally, exploring new synthetic routes to increase scalability will be crucial for translating preclinical successes into clinical applications.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new compounds are identified and optimized. By leveraging large datasets containing structural information and biological activity data, computational models can predict the potential efficacy of novel molecules like 4 - 3 - fluoro - 4 - ( trif lu or om eth yl ) phen yl - 1 , 3 - thia zo l - 2 - am ine . These models can accelerate the process of lead optimization by highlighting key structural features that correlate with desired biological outcomes.
In conclusion, 4 - 3 - flu oro - 4 - ( trif lu or om eth yl ) phen yl - 1 , 3 - thia zo l - 2 - am ine ( CAS No . 957125 - 32 - 5 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive molecule for developing new therapeutics . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in addressing unmet medical needs.
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